5-Isopropyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
5-Isopropyl-1,2,3,4-tetrahydroquinoline is a derivative of tetrahydroquinoline, a heterocyclic compound that features a quinoline core structure. This compound is part of the broader class of tetrahydroquinolines, which are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Isopropyl-1,2,3,4-tetrahydroquinoline can be achieved through various synthetic routes. One common method involves the alkylation of 1,2,3,4-tetrahydroquinoline with isopropyl alcohol in the presence of a strong acid such as sulfuric acid . The reaction typically occurs at elevated temperatures (around 60°C) to facilitate the alkylation process.
Another approach involves the use of multicomponent reactions, where 1,2,3,4-tetrahydroquinoline is functionalized at the C(1) position using various nucleophiles and oxidants . These reactions often employ transition metal catalysts and co-oxidants like hydrogen peroxide or tert-butyl hydroperoxide to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality and higher yields. The use of environmentally friendly catalysts and reagents is also emphasized to minimize waste and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Isopropyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert the compound into more saturated derivatives. Hydrogenation using palladium on carbon is a typical method.
Substitution: The isopropyl group can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as alkyl halides and strong bases are commonly used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides, strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Quinoline derivatives with various functional groups.
Reduction: Saturated tetrahydroquinoline derivatives.
Substitution: Compounds with different alkyl or aryl groups replacing the isopropyl group.
Scientific Research Applications
5-Isopropyl-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Isopropyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity . It may also interact with cellular receptors and signaling pathways, leading to various biological effects such as anti-inflammatory and neuroprotective actions .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: A closely related compound with similar biological activities and applications.
1,2,3,4-Tetrahydroquinoline: The parent compound without the isopropyl group, used in similar research and industrial applications.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
The presence of the isopropyl group at the 5-position of 5-Isopropyl-1,2,3,4-tetrahydroquinoline imparts unique chemical properties, such as increased lipophilicity and steric hindrance, which can influence its reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C12H17N |
---|---|
Molecular Weight |
175.27 g/mol |
IUPAC Name |
5-propan-2-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C12H17N/c1-9(2)10-5-3-7-12-11(10)6-4-8-13-12/h3,5,7,9,13H,4,6,8H2,1-2H3 |
InChI Key |
WDKGVLYQCMFRAW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C2CCCNC2=CC=C1 |
Origin of Product |
United States |
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